N-[(3-methoxyphenyl)methyl]-2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
説明
This compound features a dihydropyrimidinone core substituted with three methyl groups at positions 2, 4, and 5, coupled to an acetamide linker bearing a 3-methoxyphenylmethyl group.
特性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(2,4,5-trimethyl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-12(2)19-13(3)20(17(11)22)10-16(21)18-9-14-6-5-7-15(8-14)23-4/h5-8H,9-10H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSZLEHOPXZDHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N(C1=O)CC(=O)NCC2=CC(=CC=C2)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxybenzylamine with 2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidine-1-acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
化学反応の分析
Types of Reactions
N-[(3-methoxyphenyl)methyl]-2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Anticancer Activity
Research indicates that N-[(3-methoxyphenyl)methyl]-2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide exhibits promising anticancer properties. Preliminary studies have shown that compounds with similar structural motifs can inhibit the growth of various cancer cell lines. For instance:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HCT-116 | 56.40% |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Similar derivatives have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential as an antimicrobial agent .
Enzyme Inhibition
N-[(3-methoxyphenyl)methyl]-2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide may act as an inhibitor of enzymes involved in critical metabolic pathways. Studies have highlighted similar compounds' ability to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study conducted on the effects of N-[3-methoxyphenyl)methyl]-2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide on various cancer cell lines demonstrated significant cytotoxicity. The compound was tested against several lines including SNB-19 and OVCAR-8, showing high PGIs and suggesting its potential for further development as an anticancer therapeutic.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives of the compound were tested against bacterial strains. Results indicated effective inhibition of growth at concentrations comparable to existing antibiotics, warranting further investigation into its mechanism of action.
作用機序
The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Comparison with (E)-2-(5-Fluoro-1-((3-Methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(Pyridin-4-yl)acetamide (Activity: 5.797)
- Structural Differences: The target compound lacks the indolin-3-ylidene moiety and pyridinyl group present in this analog. Instead, it incorporates a dihydropyrimidinone ring and a 3-methoxyphenylmethyl substituent.
- Activity Implications : The higher activity (5.797) of the indolin-3-ylidene analog may stem from its extended π-conjugation system and pyridinyl group, which enhance binding affinity to target proteins .
| Feature | Target Compound | Indolin-3-ylidene Analog |
|---|---|---|
| Core Structure | Dihydropyrimidinone | Indolin-3-ylidene |
| Key Substituents | 3-Methoxyphenyl | Pyridinyl, Fluoro |
| Reported Activity (Relative) | N/A | 5.797 |
Comparison with 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-Dichlorophenyl)acetamide
- Structural Differences: This analog replaces the dihydropyrimidinone oxygen with a sulfur atom and substitutes a dichlorophenyl group instead of the 3-methoxyphenylmethyl group.
- Synthesis and Stability : The sulfur atom in the dihydropyrimidinylthio group may enhance metabolic stability but reduce solubility compared to the oxygen-containing target compound .
- Physical Properties : The analog exhibits a melting point of 230°C–232°C and 80% synthetic yield, suggesting robust crystallinity and efficient synthesis .
| Property | Target Compound | Dihydropyrimidinylthio Analog |
|---|---|---|
| Heteroatom in Core | Oxygen | Sulfur |
| Aromatic Substituent | 3-Methoxyphenyl | 2,3-Dichlorophenyl |
| Melting Point (°C) | N/A | 230–232 |
| Synthetic Yield | N/A | 80% |
Comparison with Stereoisomeric Dihydropyrimidinone Derivatives
describes stereoisomers (e.g., compounds m, n, o) with variations in stereochemistry at chiral centers. These analogs highlight the importance of stereochemistry in bioactivity, as minor configuration changes can drastically alter binding interactions. While the target compound’s stereochemistry is unspecified, its trimethyl substitutions likely impose steric constraints similar to those in analogs .
Key Research Findings
Substituent Effects : Electron-donating groups (e.g., methoxy) may improve solubility but reduce binding affinity compared to electron-withdrawing groups (e.g., chloro) .
生物活性
N-[(3-methoxyphenyl)methyl]-2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a methoxyphenyl group and a trimethyl-dihydropyrimidinone moiety. The synthesis typically involves multi-step organic reactions, often using 3-methoxybenzylamine and 2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidine-1-acetic acid with coupling agents like EDCI and bases such as triethylamine in solvents like dichloromethane .
Biological Activity Overview
Research indicates that N-[(3-methoxyphenyl)methyl]-2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide exhibits various biological activities:
1. Antimicrobial Properties:
- The compound has shown promising antimicrobial activity against various bacterial strains. For instance, it exhibited significant inhibition against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL .
- Comparative studies reveal that its activity often exceeds that of conventional antibiotics like ampicillin .
2. Anticancer Potential:
- Preliminary studies suggest that this compound may possess anticancer properties. It is believed to affect cellular pathways involved in cancer progression by modulating enzyme activity or receptor interactions .
3. Antiviral Activity:
- Certain derivatives of related compounds have been studied for their antiviral effects against viruses such as hepatitis C and influenza. While specific data on this compound's antiviral activity is limited, its structural similarities to other active compounds suggest potential efficacy .
The mechanism through which N-[(3-methoxyphenyl)methyl]-2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide exerts its biological effects involves interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.
- Receptor Binding: It may bind to specific receptors on cell membranes, altering signal transduction pathways that influence cell growth and apoptosis.
Research Findings and Case Studies
A variety of studies have explored the biological activities of this compound:
Q & A
Q. Example Table: Synthesis Parameters for Analogous Compounds
| Parameter | Value/Range | Reference |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst | Piperidine | |
| Temperature | 0–5°C | |
| Reaction Time | 2 hours | |
| Yield | 70–80% |
Advanced: How can computational methods streamline the design of derivatives with enhanced bioactivity?
Methodological Answer:
Integrate quantum chemical calculations (e.g., density functional theory) with reaction path search algorithms to predict viable synthetic routes and optimize transition states. For example:
- ICReDD’s approach : Combines computational screening of substituent effects (e.g., methoxy or methyl groups) with experimental validation, reducing trial-and-error cycles .
- Case Study : Virtual simulations of pyrimidinone analogs identified steric hindrance from 2,4,5-trimethyl groups as critical for stability, guiding experimental prioritization .
Basic: Which spectroscopic techniques are essential for structural validation?
Methodological Answer:
- 1H NMR : Key protons include the NH resonance (δ ~12.50 ppm for pyrimidinone NH ) and methoxy groups (δ ~3.8–4.1 ppm).
- Elemental Analysis : Validate purity via C, N, and S percentages (e.g., deviations <0.1% from theoretical values ).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 344.21 for a related compound ).
Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer:
- Comparative Frameworks : Use standardized assays (e.g., enzyme inhibition vs. cell viability) to isolate variables like metabolic stability. For example, discrepancies in IC50 values may arise from hepatic metabolism not accounted for in vitro .
- Data-Driven Replication : Apply statistical tools (e.g., ANOVA) to assess inter-lab variability in potency measurements. A 2024 study highlighted batch-to-batch purity (>98%) as critical for reproducibility .
Advanced: What reactor design principles apply to scaling up synthesis while maintaining product consistency?
Methodological Answer:
Refer to CRDC subclass RDF2050112 (reaction fundamentals and reactor design ):
- Batch Reactors : Ideal for small-scale optimization (e.g., 10–100 mL), but prone to heat transfer limitations.
- Continuous Flow Systems : Enhance mass transfer for intermediates with short half-lives (e.g., pyrimidinone derivatives).
Q. Example Table: Reactor Performance Metrics
| Reactor Type | Throughput (g/h) | Purity (%) | Scalability | Reference |
|---|---|---|---|---|
| Batch | 5–10 | 95–98 | Limited | |
| Continuous Flow | 20–50 | 98–99 | High |
Basic: How can substituent modifications (e.g., methoxy vs. methyl groups) impact solubility and stability?
Methodological Answer:
- Solubility : Introduce polar groups (e.g., methoxy at 3-position) to enhance aqueous solubility. A 2019 study showed a 30% increase in solubility for 3-methoxy analogs compared to methyl derivatives .
- Stability : Steric shielding from 2,4,5-trimethyl groups reduces hydrolysis of the pyrimidinone ring, as confirmed by accelerated stability testing (40°C/75% RH for 4 weeks) .
Advanced: What methodologies address data integrity challenges in multi-institutional studies of this compound?
Methodological Answer:
- Blockchain-Based Tracking : Secure raw data (e.g., NMR spectra, HPLC traces) using encrypted platforms to prevent tampering .
- Standardized Protocols : Adopt CRDC classifications (e.g., RDF2050108 for process control ) to align experimental parameters across labs.
Basic: What are the critical purity thresholds for this compound in pharmacological assays?
Methodological Answer:
- Pharmacological Studies : ≥95% purity (HPLC) to minimize off-target effects. A 2021 PubChem entry noted impurities >2% in pyrimidinone derivatives skewed IC50 values by 20–30% .
- Elemental Analysis : C/N/S deviations <0.3% ensure structural fidelity .
Advanced: How can machine learning models predict metabolic pathways for this compound?
Methodological Answer:
- Training Data : Use high-resolution mass spectrometry (HRMS) datasets from related acetamides to train models on cytochrome P450 interactions .
- Validation : Compare predicted metabolites (e.g., O-demethylation products) with in vitro microsomal assays .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
